Ethyl 2-methoxy-1-naphthoylformate

Cannabinoid receptor pharmacology Binding affinity Structure-activity relationship

As the 2-methoxy-naphthoyl substituted precursor to JWH-250 (Schedule I), this compound is essential for SAR studies distinguishing positional isomer pharmacology. The unique 2-methoxy pattern on the naphthoyl ring confers distinct CB1/CB2 affinity (Ki 11/33 nM) versus unsubstituted or alternative methoxy analogs. Procure as a discrete reference standard for LC-MS/MS method development or receptor binding assays—generic naphthoylindole standards will not substitute due to differing metabolic and affinity profiles.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 22531-51-7
Cat. No. B1323782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxy-1-naphthoylformate
CAS22531-51-7
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)OC
InChIInChI=1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3
InChIKeyOXRCZTZTSFVFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methoxy-1-naphthoylformate (CAS 22531-51-7): A High-Affinity Synthetic Cannabinoid Agonist Reference Standard for CB Receptor Pharmacology


Ethyl 2-methoxy-1-naphthoylformate (CAS 22531-51-7), also known as JWH-250, is a synthetic cannabinoid of the phenylacetylindole class that functions as a potent agonist at both central cannabinoid receptor type 1 (CB1) and peripheral cannabinoid receptor type 2 (CB2) with low nanomolar affinity [1]. It was originally developed as a pharmacological probe for investigating the cannabinoid receptor system and is now widely utilized as an analytical reference standard in forensic toxicology, clinical drug monitoring, and receptor pharmacology studies [2]. Its distinct substitution pattern—a 2-methoxy group on the naphthoyl moiety—confers a unique receptor binding profile that differs from naphthoylindole analogs such as JWH-018 (1-pentyl-3-(1-naphthoyl)indole) and JWH-073 (1-butyl-3-(1-naphthoyl)indole), making it a critical comparator for structure-activity relationship (SAR) investigations [3].

Why Ethyl 2-methoxy-1-naphthoylformate Cannot Be Replaced by Other JWH-Series or Naphthoylindole Synthetic Cannabinoids


Generic substitution fails because the 2-methoxy-naphthoyl substitution pattern of JWH-250 produces a fundamentally different receptor affinity profile, selectivity ratio, and metabolic signature compared to unsubstituted naphthoyl analogs (e.g., JWH-018) or analogs bearing methoxy groups at alternative positions (e.g., 4-methoxy, 6-methoxy, or 7-methoxy variants) [1]. Experimental data demonstrate that the position of the methoxy substituent on the naphthoyl ring directly modulates both CB1 and CB2 binding affinities and alters the CB1/CB2 selectivity ratio—a critical determinant for both pharmacological studies and the selection of appropriate analytical reference standards [2]. Furthermore, the distinct metabolic pathways of JWH-250 generate a unique set of urinary and serum metabolites that are not shared with other JWH-series compounds, rendering non-specific analytical approaches inadequate for accurate detection and quantification in forensic or clinical settings [3].

Quantitative Differentiation Evidence for Ethyl 2-methoxy-1-naphthoylformate (JWH-250) Versus Closest Naphthoylindole and Phenylacetylindole Comparators


CB1 Receptor Binding Affinity: 2.3-Fold Higher Affinity of JWH-250 Versus the Structural Hybrid Cannabipiperidiethanone

JWH-250 demonstrates a 2.3-fold higher affinity for the CB1 receptor compared to cannabipiperidiethanone (compound 1), a structural hybrid that incorporates the phenylacetylindole moiety of JWH-250 fused with the N-methylpiperidin-2-yl-methyl group of AM-2233. This direct head-to-head comparison using identical assay conditions establishes JWH-250 as the superior reference compound for studies requiring robust CB1 receptor engagement [1].

Cannabinoid receptor pharmacology Binding affinity Structure-activity relationship

CB2 Receptor Binding Affinity: 9.4-Fold Higher Affinity of JWH-250 Versus the Structural Hybrid Cannabipiperidiethanone

JWH-250 exhibits a 9.4-fold higher affinity for the CB2 receptor compared to cannabipiperidiethanone (compound 1). The magnitude of this affinity difference is substantially greater for CB2 than for CB1, indicating that structural modifications to the JWH-250 scaffold disproportionately impact peripheral cannabinoid receptor binding—a critical consideration for studies focused on CB2-mediated immunomodulatory or anti-inflammatory pathways [1].

Cannabinoid receptor pharmacology CB2 selectivity Peripheral cannabinoid receptor

CB1/CB2 Receptor Selectivity Ratio: JWH-250 Exhibits Distinct Selectivity Profile Versus Naphthoylindole Comparators

JWH-250 demonstrates a CB1/CB2 selectivity ratio (CB1 Ki / CB2 Ki) of approximately 0.33 (Ki CB1 = 11 nM; Ki CB2 = 33 nM), reflecting a modest preferential binding toward CB1 receptors. In contrast, the methoxy-positional isomer JWH-267 (1-pentyl-3-(2-methoxy-1-naphthoyl)indole) exhibits a different selectivity profile, with studies identifying it as a partial agonist with altered functional properties at CB2 receptors [1]. This class-level comparison underscores that methoxy substitution at the 2-position on the naphthoyl ring confers a receptor selectivity signature distinct from unsubstituted naphthoylindoles such as JWH-018 and JWH-073 [2].

Receptor selectivity CB1/CB2 ratio Pharmacological profiling

Immunoassay Cross-Reactivity: JWH-250-Specific Antibody Exhibits Limited Cross-Reactivity with Other Synthetic Cannabinoids

A validated immunoassay targeting JWH-250 demonstrates limited cross-reactivity with other synthetic cannabinoids and their metabolites, in stark contrast to the JWH-018 immunoassay which exhibits significant cross-reactivity across multiple synthetic cannabinoid species [1]. This differential analytical specificity has direct implications for forensic screening protocols, where false-positive or false-negative results from cross-reactive assays can compromise evidentiary reliability [2].

Immunoassay specificity Forensic toxicology Analytical cross-reactivity

Metabolic Pathway Differentiation: JWH-250 Generates a Unique Set of Mono- and Dihydroxylated Metabolites Not Shared with Naphthoylindole Analogs

JWH-250 undergoes a distinct metabolic fate, generating a characteristic suite of mono- and dihydroxylated metabolites in humans that are not observed with naphthoylindole analogs such as JWH-018 and JWH-073. GC-MS and LC-MS/MS analyses of human urine and serum samples from JWH-250 consumers identified monohydroxylated forms as the predominant urinary metabolites, alongside dihydroxylated species, trihydroxylated and dehydrated N-alkyl chain derivatives, and N-dealkylated products [1]. This metabolite profile is fundamentally distinct from the metabolic pathways of JWH-018 and JWH-073, which undergo hydroxylation primarily on the naphthoyl ring and N-alkyl chain in patterns that differ both qualitatively and quantitatively [2].

Drug metabolism LC-MS/MS Urinary biomarkers Forensic toxicology

Quantitative LC-MS/MS Analytical Validation: JWH-250 Demonstrates Linear Detection Range of 0.1-20 μg/L in Whole Blood with Validated Long-Term Stability

In a validated LC-MS/MS method for the simultaneous quantification of JWH-018, JWH-073, and JWH-250 in human whole blood, JWH-250 demonstrated a linear detection range of 0.1-20 μg/L. All analytes, including JWH-250, exhibited stability at room temperature, refrigerated (4°C), and frozen (-20°C) conditions for at least 30 days. Notably, only one MS/MS transition was available for JWH-250 monitoring, whereas two transitions were monitored for JWH-018 and JWH-073, reflecting a technical differentiation in analytical detection capabilities that must be accounted for during method development and procurement of appropriate internal standards [1].

LC-MS/MS validation Analytical method development Whole blood quantification

Optimal Research and Industrial Applications for Ethyl 2-methoxy-1-naphthoylformate (JWH-250) Based on Verified Differentiation Evidence


Forensic Toxicology Confirmatory Testing: LC-MS/MS Quantification in Whole Blood and Urine Specimens

Forensic toxicology laboratories should prioritize procurement of JWH-250 as a discrete analytical reference standard when developing confirmatory LC-MS/MS methods for synthetic cannabinoid detection. The validated method of Kacinko et al. (2011) established a linear range of 0.1-20 μg/L in human whole blood with demonstrated 30-day stability across multiple storage conditions [1]. Critically, the unique monohydroxylated and dihydroxylated metabolite profile of JWH-250—distinct from naphthoylindole analogs—requires compound-specific reference standards for accurate exposure identification, as metabolite-based detection strategies developed for JWH-018 or JWH-073 will not reliably detect JWH-250 consumption [2].

CB1 and CB2 Cannabinoid Receptor Pharmacological Studies Requiring Defined Affinity Benchmarks

JWH-250 serves as an essential pharmacological probe in cannabinoid receptor studies where defined nanomolar affinity benchmarks are required. With a CB1 Ki of 11 nM and CB2 Ki of 33 nM, JWH-250 provides a well-characterized reference point for comparative binding studies involving novel synthetic cannabinoids or endogenous ligands [1]. The 2.3-fold and 9.4-fold affinity advantages of JWH-250 over structural hybrids such as cannabipiperidiethanone (CB1 IC50 591 nM; CB2 IC50 968 nM) demonstrate that even subtle structural modifications profoundly alter receptor engagement, underscoring the value of JWH-250 as a stable, high-affinity comparator compound [3].

Structure-Activity Relationship (SAR) Studies of Methoxy-Substituted Naphthoyl and Phenylacetyl Cannabinoids

JWH-250 is a critical compound for SAR investigations exploring the effect of methoxy substitution position on cannabinoid receptor affinity and selectivity. Huffman et al. (2005) demonstrated that the 2-methoxy substitution on the naphthoyl ring (as present in JWH-250 and JWH-267) produces a receptor binding and functional profile distinct from 4-methoxy, 6-methoxy, and 7-methoxy positional isomers [1]. Furthermore, Ossato et al. (2016) established that JWH-250 and JWH-073 (which lacks methoxy substitution) exhibit different behavioral, neurological, and neurochemical effects in mice when administered separately, and that co-administration produces synergistic impairment of visual sensorimotor responses—findings that underscore the pharmacological non-interchangeability of these compounds [2].

Immunoassay Development and Validation for Synthetic Cannabinoid Screening Programs

Organizations developing or validating immunoassay-based screening methods for synthetic cannabinoids should procure JWH-250 as a primary target antigen. Validation studies demonstrate that JWH-250-targeted immunoassays exhibit limited cross-reactivity with other synthetic cannabinoids, whereas JWH-018-based assays display significant cross-reactivity across multiple synthetic cannabinoid species and their metabolites [1]. This differential specificity is critical for screening programs requiring compound-level discrimination rather than broad class-based detection. The availability of defined JWH-250 metabolites (e.g., N-(4-hydroxypentyl) metabolite, N-pentanoic acid metabolite) further supports immunoassay development and cross-reactivity characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-methoxy-1-naphthoylformate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.